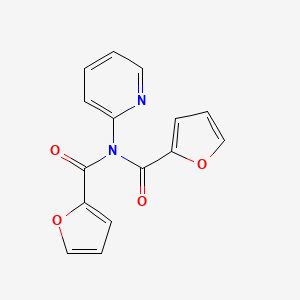
N-2-furoyl-N-2-pyridinyl-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-furoyl-N-2-pyridinyl-2-furamide, commonly known as Furanone, is a heterocyclic organic compound with a furan ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and diverse applications.
Scientific Research Applications
Furanone has been extensively used in scientific research due to its diverse applications. It has been used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has also been used in the development of new drugs and therapies for various diseases.
Mechanism of Action
Furanone acts as a quorum sensing inhibitor by disrupting the communication between bacteria. It inhibits the production of signaling molecules, which are essential for bacterial communication and biofilm formation. Furanone also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Furanone has been found to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
Furanone has been shown to have several biochemical and physiological effects. It inhibits the production of virulence factors in bacteria, reduces the formation of biofilms, and enhances the immune response. Furanone also induces apoptosis in cancer cells and inhibits cell proliferation. Additionally, Furanone has been found to have antioxidant properties and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
Furanone has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has diverse applications in scientific research. However, Furanone also has some limitations. It is unstable in aqueous solutions and can degrade over time. Additionally, the mechanism of action of Furanone is not fully understood, and more research is needed to elucidate its effects on different organisms and cells.
Future Directions
There are several future directions for research on Furanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Another direction is to explore its effects on different organisms and cells and to elucidate its mechanism of action. Additionally, more research is needed to optimize the synthesis method of Furanone and to develop new derivatives with enhanced properties.
Conclusion:
In conclusion, Furanone is a heterocyclic organic compound with diverse applications in scientific research. It has been extensively used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has several biochemical and physiological effects, including the inhibition of virulence factors in bacteria, the reduction of biofilm formation, and the induction of apoptosis in cancer cells. While Furanone has some limitations, it has several advantages for lab experiments and has promising potential for the development of new drugs and therapies.
Synthesis Methods
Furanone can be synthesized through several methods, including the reaction of furfural with nicotinic acid, the reaction of furfural with 2-pyridinecarboxamide, and the reaction of furfural with 2-pyridinecarboxylic acid. The most common method involves the reaction of furfural with nicotinic acid in the presence of sulfuric acid. This method yields high purity and high yield of Furanone.
properties
IUPAC Name |
N-(furan-2-carbonyl)-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFJFLPPIYICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
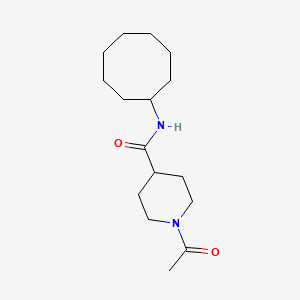
![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
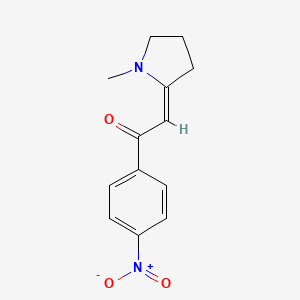
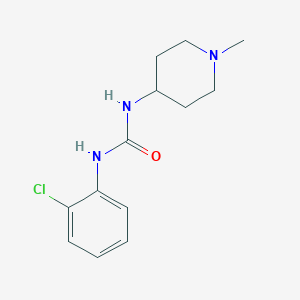
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
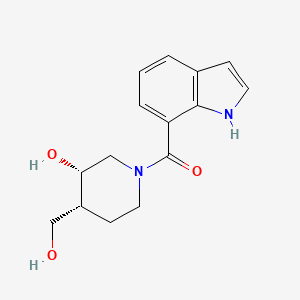
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)

![N-{(3S)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-yl}acetamide](/img/structure/B5380883.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)